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Zirconium silicate

Ceramic Opacification Glaze Chemistry Refractive Index

Zirconium silicate (ZrSiO₄, CAS 14940-68-2), the synthetic equivalent of the mineral zircon, is an inorganic compound characterized by a high melting point of 2550 °C , a Mohs hardness of 7.5 , and a density of 4.56 g/cm³. It is chemically inert and insoluble in water, dilute acids, and alkalis.

Molecular Formula O4SiZr
Molecular Weight 183.31 g/mol
CAS No. 14940-68-2
Cat. No. B3419632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium silicate
CAS14940-68-2
Molecular FormulaO4SiZr
Molecular Weight183.31 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Zr+4]
InChIInChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4
InChIKeyGFQYVLUOOAAOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Silicate (ZrSiO₄) CAS 14940-68-2: High-Temperature, Opacifying, and Nuclear-Grade Material for Critical Industrial Applications


Zirconium silicate (ZrSiO₄, CAS 14940-68-2), the synthetic equivalent of the mineral zircon, is an inorganic compound characterized by a high melting point of 2550 °C [1], a Mohs hardness of 7.5 , and a density of 4.56 g/cm³ [1]. It is chemically inert and insoluble in water, dilute acids, and alkalis [2]. Its unique combination of a high refractive index (1.93–2.01) and low coefficient of thermal expansion (≈4.2 × 10⁻⁶ cm/cm/°C) [3] positions it as a critical material in ceramic opacification, high-temperature refractory applications, and nuclear waste immobilization.

Why Zirconium Silicate (ZrSiO₄) Cannot Be Readily Substituted in High-Performance Ceramic and Refractory Systems


In demanding industrial environments, generic substitution of zirconium silicate (ZrSiO₄) with alternative opacifiers or refractory materials often leads to significant performance deficits. While materials like tin oxide (SnO₂) offer comparable opacifying power, they are sensitive to reduction atmospheres and can produce undesirable color shifts in glazes . Similarly, common foundry aggregates like silica sand suffer from high thermal expansion and phase changes that compromise dimensional stability in precision casting [1]. The unique combination of a high refractive index (1.93–2.01), low thermal expansion (≈4.2 × 10⁻⁶ cm/cm/°C), and exceptional chemical inertness is not replicated by any single, cost-effective alternative, underscoring the need for application-specific, evidence-based material selection.

Quantitative Comparative Evidence for Zirconium Silicate (ZrSiO₄) in Ceramic Opacification, Foundry, and Nuclear Applications


Zirconium Silicate vs. Tin Oxide (SnO₂) as a Ceramic Glaze Opacifier

In ceramic glaze applications, zirconium silicate (ZrSiO₄) is a more cost-effective and process-stable opacifier compared to tin oxide (SnO₂). While both possess a similar, high refractive index—ZrSiO₄ between 1.93 and 2.01 and SnO₂ between 1.99 and 2.09 [1]—SnO₂ is sensitive to kiln atmosphere and significantly more expensive. This makes ZrSiO₄ the preferred choice for large-scale production of sanitaryware and wall tiles, where consistent whiteness and economy are paramount.

Ceramic Opacification Glaze Chemistry Refractive Index

Zircon Sand vs. Silica Sand for High-Temperature Metal Casting

For precision metal casting, zirconium silicate (zircon sand) provides superior dimensional accuracy and surface finish compared to the more common silica sand. This is primarily due to zircon's significantly lower and more linear coefficient of thermal expansion (CTE) of approximately 4.2 × 10⁻⁶ cm/cm/°C [1], in contrast to the high and irregular expansion of silica sand, which undergoes a disruptive phase change at 573 °C [2]. Zircon's higher thermal conductivity (14.5 BTU/sq.ft./hr/°F/in) also facilitates controlled solidification in large castings, reducing the risk of defects.

Foundry Technology Refractory Aggregates Thermal Expansion

Zirconium Silicate vs. Talc and Sapphirine for Cost Reduction in Opaque Glazes

Research into lower-cost alternatives for ceramic tile glazes has focused on substituting zirconium silicate with talc [1] or sapphirine [2]. While a talc-based glaze was reported to reduce raw material costs by up to 82% while achieving comparable opacity [1], and a sapphirine-based glaze showed improved optical properties in a laboratory setting [2], these alternatives have not yet demonstrated the same broad industrial robustness and long-term chemical durability as established zirconium silicate systems. These findings underscore the economic pressure on zirconium silicate users but also highlight its current technological entrenchment due to a proven performance record across diverse glaze chemistries and firing schedules.

Ceramic Glaze Opacifier Economics Alternative Materials

Optimal Industrial and Research Scenarios for Zirconium Silicate (ZrSiO₄) Procurement


High-Volume Production of Opaque Ceramic Glazes (e.g., Sanitaryware, Wall/Floor Tiles)

Zirconium silicate is the material of choice for large-scale ceramic manufacturers requiring a reliable, cost-effective opacifier. Its combination of a high refractive index (1.93-2.01) and inertness in various firing atmospheres ensures consistent, bright white glazes without the color instability or high cost associated with alternatives like tin oxide. Procurement is driven by the need for stable supply, consistent particle size distribution, and high purity to prevent glaze defects.

Precision Metal Casting (Foundry Facing Sand for Complex Steel/Ductile Iron Components)

In foundries producing high-integrity castings, zircon sand is procured as a facing material for molds and cores. Its low and linear thermal expansion coefficient (≈4.2 × 10⁻⁶ cm/cm/°C) prevents mold cracking and ensures tight dimensional tolerances, while its high thermal conductivity facilitates controlled directional solidification. This application justifies the higher cost of zirconium silicate relative to silica sand by significantly reducing scrap rates and improving final part quality.

Synthesis of High-Temperature Refractories and Advanced Ceramics

Zirconium silicate is a key raw material for manufacturing refractory bricks, kiln furniture, and other components that must withstand prolonged exposure to extreme temperatures (up to 2550 °C). Its thermal stability and chemical inertness are critical in applications ranging from glass tank furnace linings to steel ladle linings. Procurement specifications often focus on high purity (low Fe₂O₃, TiO₂) and specific particle size distributions to optimize the final product's density and corrosion resistance.

Nuclear Waste Immobilization and Actinide Host Research

In advanced nuclear materials research, synthetic zirconium silicate (ZrSiO₄) is investigated as a durable host matrix for the long-term immobilization of high-level nuclear waste (HLW), particularly actinides. Its natural occurrence as the mineral zircon, which can retain uranium and thorium for billions of years, serves as a natural analogue demonstrating its exceptional geochemical durability. Procurement in this context demands ultra-high purity and well-defined physical characteristics for reproducible experimental results.

Technical Documentation Hub

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